molecular formula C13H15N3O2 B2478401 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide CAS No. 2034546-19-3

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide

Cat. No.: B2478401
CAS No.: 2034546-19-3
M. Wt: 245.282
InChI Key: JFAATGXKLYVGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is a high-quality organic compound characterized by its unique molecular structure, which integrates a furan-2-carboxamide group with a 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine core. This specific saturated (4,5,6,7-tetrahydro) pyrazolopyridine scaffold is of significant interest in medicinal chemistry and is found in compounds investigated as very active photodynamic agents for melanoma cells . The compound's structure features reactive functional groups and stable chemical properties, making it a versatile building block for further chemical modification and complex molecule synthesis . The primary application of this compound is in advanced pharmaceutical research and organic synthesis, where it serves as a key precursor or intermediate for the development of new biologically active molecules . The furan-2-carboxamide group contributes to the molecule's versatility, allowing participation in various organic transformations and cross-coupling reactions, which are fundamental in drug discovery and development pipelines. The embedded pyrazole moiety is a recognized pharmacophore, present in compounds with a wide spectrum of pharmacological activities, underscoring the potential of this compound in the synthesis of new therapeutic agents . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, or as a drug, cosmetic, or for any agricultural or veterinary applications. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h3,5,7,9H,1-2,4,6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAATGXKLYVGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CO3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold serves as the foundational structure for this compound. A highly efficient method for constructing this core involves oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds, as demonstrated by recent studies.

Mechanistic Pathway

The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization. Molecular oxygen acts as the terminal oxidant, driving the formation of the aromatic pyrazolo[1,5-a]pyridine system.

Functionalization at Position 3: Introduction of the Methylene Amine Group

The target compound requires a methylene-linked primary amine at position 3 of the pyrazolo[1,5-a]pyridine core. This is achieved through sequential transformations of the 3-carboxylic acid ester intermediate.

Hydrolysis and Reduction

  • Ester Hydrolysis : The ethyl ester group in 4a is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl in refluxing ethanol.
  • Reduction to Alcohol : The resultant carboxylic acid is reduced to a hydroxymethyl group via lithium aluminum hydride (LiAlH₄) in anhydrous THF.
  • Oxidation to Aldehyde : The hydroxymethyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the 3-aminomethyl derivative. This step typically achieves 70–85% yields after purification by recrystallization.

Hydrogenation of the Pyridine Ring

Partial hydrogenation of the pyridine ring to the 4H,5H,6H,7H configuration is critical for achieving the desired stereoelectronic properties.

Catalytic Hydrogenation Conditions

  • Catalyst : 10% Palladium on carbon (Pd/C).
  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Pressure : H₂ gas at 3–5 atm.
  • Temperature : 50–60°C for 12–24 hours.

Hydrogenation proceeds selectively to saturate the pyridine ring without affecting the pyrazole moiety or the aminomethyl group. Post-reaction, the catalyst is removed by filtration, and the product is isolated via solvent evaporation.

Acylation with Furan-2-carboxylic Acid

The final step involves coupling the primary amine with furan-2-carboxylic acid to form the amide bond.

Activation and Coupling

  • Acid Chloride Formation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate furan-2-carbonyl chloride.
  • Amide Bond Formation : The amine intermediate reacts with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base, yielding N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide.
Table 2: Representative Yields for Key Synthetic Steps
Step Yield (%)
Core Synthesis (CDC) 94
Reductive Amination 82
Hydrogenation 78
Acylation 88

Analytical Validation

Structural confirmation is achieved through spectroscopic and spectrometric techniques:

  • ¹H NMR : Characteristic signals for the pyrazolo[1,5-a]pyridine protons (δ 7.20–7.76 ppm) and furan ring (δ 6.50–7.60 ppm).
  • ¹³C NMR : Carbonyl resonances at δ 162–170 ppm.
  • HRMS : Molecular ion peaks matching the calculated mass (e.g., m/z 320.1268 for 4a ).

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyridine/Pyrimidine Derivatives

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key References
N-({4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide (Target) Pyrazolo[1,5-a]pyridine -CH2-furan-2-carboxamide C13H14N3O2* 260.27*
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide (7f) Pyrazolo[3,4-b]pyridine 4,6-dimethyl; furan-2-carboxamide C13H12N4O2 256.26
5-(Furan-2-yl)-N-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Furan-2-yl; trifluoromethyl; pyridin-4-yl C17H10N5O2F3 373.29
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) Pyrazolo[1,5-a]pyrimidine 5-methyl; 7-phenyl; 1,5-dimethyl-3-oxo-pyrazole C23H22N6O2 414.46

*Inferred based on structural similarity to and .

Key Observations :

Core Heterocycle: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[3,4-b]pyridine (7f) and pyrazolo[1,5-a]pyrimidine (9).

Functional Groups : The furan-2-carboxamide group is conserved in the target compound and 7f, but 7f incorporates additional methyl groups at the 4- and 6-positions, which may enhance metabolic stability . The trifluoromethyl group in the pyrazolo[1,5-a]pyrimidine derivative (9) likely increases lipophilicity and bioavailability .

Key Observations :

  • The target compound’s synthesis likely follows a standard amide coupling protocol, similar to 7f and 22a .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) 1H NMR (Key Signals, δ ppm) Reference
Target Compound* ~130–140 (est.) ~1650–1680 Pyrazole CH2 (2.5–3.5); Furan H (6.8–7.6)
7f 130–132 1650 CH3 (2.40, 2.72); NH (8.3)
22a () 297 1650 NO2 and NH2 peaks

*Estimated based on analogs.

Key Observations :

  • The furan-2-carboxamide group consistently shows C=O stretches near 1650 cm⁻¹ across analogs .
  • Methyl groups in 7f and 8a result in distinct 1H NMR signals (δ 2.40–2.72), absent in the target compound, highlighting substituent-driven spectral differences .

Biological Activity

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a furan-2-carboxamide moiety linked to a pyrazolo[1,5-a]pyridine structure. Its molecular formula is C12H12N4O2C_{12}H_{12}N_{4}O_{2}, with a molecular weight of approximately 232.25 g/mol. The structure can be represented as follows:

SMILES O=C(NCc1cnc2c1cccc2)C(=O)O\text{SMILES }O=C(NCc1cnc2c1cccc2)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and structural modifications .
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .

Biological Activity Data

The following table summarizes the biological activities observed for related pyrazole compounds:

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
N-(3-methylpyrazol-1-yl)methyl furan-2-carboxamideMCF70.01Inhibition of cell proliferation
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylpyrazoleA54926Induction of apoptosis
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-pyrazoleNCI-H4600.39Autophagy induction
N-{4H-pyrazolo[1,5-a]pyridin-3-yl}methyl furanHepG212.50Cytotoxicity

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. demonstrated that derivatives of pyrazole exhibited significant cytotoxic potential against HepG2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the potential of pyrazolo compounds in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Research has shown that pyrazole derivatives can effectively reduce inflammation markers in animal models. For example, compounds similar to this compound were tested for their ability to decrease edema in carrageenan-induced paw edema models . The results indicated a significant reduction in swelling compared to controls.

Q & A

Q. What are the key steps in synthesizing N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves:

Core Formation : Cyclization of pyrazolo[1,5-a]pyridine precursors using methods like refluxing in pyridine or DMF .

Functionalization : Coupling the pyridine core with furan-2-carboxamide via nucleophilic substitution or amide bond formation .

Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Reflux conditions (100–120°C) enhance reaction rates but may require stabilization of heat-sensitive intermediates .
  • Catalysis : Use of triethylamine or LiOH to deprotonate reactive sites and accelerate coupling .
    Yield improvements (e.g., from 62% to 77%) are achieved via recrystallization (ethanol/DMF) and continuous flow reactors for scalability .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what characteristic signals should be observed?

  • 1H/13C NMR :
    • Pyrazolo[1,5-a]pyridine protons appear as multiplets at δ 6.0–8.0 ppm, with methylene (CH2) signals near δ 3.5–4.5 ppm .
    • Furan carbonyl carbons resonate at δ 160–165 ppm in 13C NMR .
  • IR Spectroscopy : Amide C=O stretching at 1670–1690 cm⁻¹ and NH stretches at 3300–3149 cm⁻¹ confirm the carboxamide group .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 359 for related analogs) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. How do substituent variations on the pyrazolo[1,5-a]pyridine core influence the compound’s kinase inhibitory activity, and what SAR studies support this?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF3) : Enhance binding to kinase ATP pockets via hydrophobic interactions (IC50 values improve by 2–3 fold) .
    • Methyl/Isopropyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
  • SAR Studies :
    • In Vitro Assays : Compare IC50 values of analogs against kinases like EGFR or VEGFR2 .
    • Molecular Docking : Pyrazole N1 and triazole groups form hydrogen bonds with kinase active sites, as seen in analogs with ΔGbinding < -8 kcal/mol .

Q. What methodological challenges arise in assessing the compound’s bioavailability, and how can they be addressed using in vitro models?

  • Challenges :
    • Low aqueous solubility due to fused heterocycles.
    • Metabolic instability from amide hydrolysis in liver microsomes .
  • Solutions :
    • PAMPA Assays : Measure passive permeability (e.g., Pe > 1 × 10⁻⁶ cm/s indicates moderate absorption) .
    • Caco-2 Cell Monolayers : Evaluate efflux ratios (e.g., using P-gp inhibitors like verapamil) to assess transporter-mediated excretion .
    • HPLC-MS/MS : Quantify plasma stability over 24 hours to identify metabolic hotspots .

Q. How can contradictory data regarding synthetic yields from different protocols be systematically analyzed to identify optimal conditions?

  • Case Study : Yields for pyrazolo[1,5-a]pyrimidine analogs vary from 62% (DMF recrystallization) to 77% (continuous flow reactors) .
  • Analysis Steps :
    • Parameter Screening : Use DOE (Design of Experiments) to test variables (solvent, temperature, catalyst).
    • HPLC Purity Tracking : Correlate yield with purity (>95% indicates minimal side reactions) .
    • Scale-Up Tests : Compare batch vs. flow reactors; flow systems reduce side products by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.